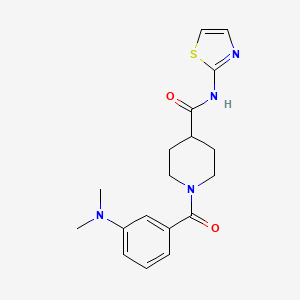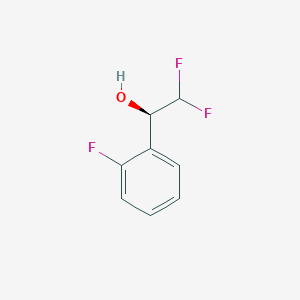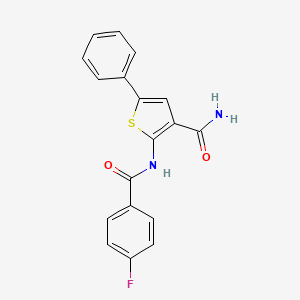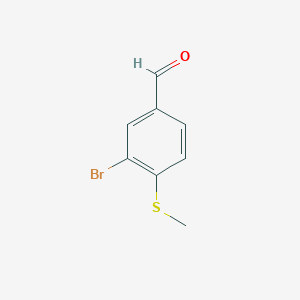![molecular formula C18H17ClN2O2S B2787578 4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one CAS No. 744222-91-1](/img/structure/B2787578.png)
4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one, also known as C-21, is a novel compound that has gained significant attention in the field of medicinal chemistry. C-21 has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
作用機序
The mechanism of action of 4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of 4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one is its potent pharmacological activity. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one. One potential area of investigation is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on the development of more soluble analogs of this compound. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent pharmacological activity. Its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 4-[4-(4-chlorophenyl)sulfanylbutanoyl]benzoic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
科学的研究の応用
4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIJPQNJTFBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2787495.png)

![[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2787497.png)


![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/no-structure.png)

![6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787506.png)
![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)



![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2787516.png)

